(2-Hydroxyethyl)triphenylphosphonium bromide

Catalog No.
S1491469
CAS No.
7237-34-5
M.F
C20H20BrOP
M. Wt
387.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Hydroxyethyl)triphenylphosphonium bromide

CAS Number

7237-34-5

Product Name

(2-Hydroxyethyl)triphenylphosphonium bromide

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide

Molecular Formula

C20H20BrOP

Molecular Weight

387.2 g/mol

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Synonyms

2-(Triphenylphosphonium)ethanol Bromide

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Organic Synthesis

  • C-C Bond Formation: (TEtPh3)Br serves as a precursor for the synthesis of various organic compounds through C-C bond formation reactions. Its triphenylphosphonium group acts as a good leaving group, facilitating nucleophilic substitution reactions. Source:
  • Ylide Formation: (TEtPh3)Br can be converted into ylides, which are reactive intermediates used in various organic transformations. The ylide formation involves deprotonation of the hydroxyl group by a strong base, followed by rearrangement. Source:

Material Science

  • Self-assembled monolayers (SAMs): (TEtPh3)Br can be used to form SAMs on various surfaces due to its ability to bind to both inorganic and organic substrates. The hydroxyl group interacts with the substrate, while the triphenylphosphonium group provides stability and tailorable properties. Source: )
  • Ionophores: (TEtPh3)Br can be utilized in the development of ionophores, which are molecules that selectively transport ions across membranes. The lipophilic nature of the triphenylphosphonium group and the ability to form complexes with specific ions contribute to its ionophoric properties. Source: )

Medicinal Chemistry

  • Mitochondrial Targeting: The triphenylphosphonium cation of (TEtPh3)Br exhibits an inherent positive charge, which allows it to accumulate in the negatively charged mitochondria of cells. This property makes it a valuable tool for delivering drugs and probes specifically to mitochondria. Source: )
  • Antimicrobial activity: Studies suggest that (TEtPh3)Br possesses some antimicrobial activity against certain bacterial and fungal strains. The mechanism of action is not fully understood but might involve disruption of the cell membrane or interaction with specific cellular processes. Source: )

(2-Hydroxyethyl)triphenylphosphonium bromide is an organophosphorus compound characterized by the presence of a triphenylphosphonium cation and a hydroxyethyl group. Its molecular formula is C20_{20}H21_{21}BrOP, and it has a molecular weight of approximately 387.25 g/mol. The compound typically appears as a white to pale cream powder and is soluble in water, making it useful in various chemical applications. It is often utilized as a reagent in organic synthesis, particularly in the olefination of activated imines, and as a biochemical agent in proteomics research .

The mechanism of action of TETPB depends on the specific application. Here are two notable examples:

  • Phase Transfer Catalysis: TETPB can act as a phase transfer catalyst, facilitating the movement of ionic species between immiscible organic and aqueous phases. The positively charged phosphonium group interacts with the anion in the aqueous phase, allowing it to be transferred into the organic phase.
  • Mitochondrial Targeting: Due to its positive charge and lipophilic (fat-loving) nature of the phenyl rings, TETPB can accumulate in the mitochondria, the energy-producing organelles in cells. The mechanism of this accumulation is not fully understood, but it allows TETPB to interact with mitochondrial components, potentially influencing various cellular processes.
, notably:

  • Olefination Reactions: It acts as a reagent in the formation of alkenes from carbonyl compounds through the Wittig reaction mechanism. The phosphonium salt can be converted into an alkene by reacting it with a strong base .
  • Nucleophilic Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where it can replace halides or other leaving groups in various substrates.
  • Formation of Phosphonium Ylides: This compound can be transformed into phosphonium ylides, which are crucial intermediates in synthetic organic chemistry.

Research indicates that (2-Hydroxyethyl)triphenylphosphonium bromide exhibits cytotoxic properties, particularly against human epidermoid carcinoma cells. It has been studied for its potential to inhibit cell growth and induce apoptosis in cancer cells . Additionally, the compound's ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting mitochondrial functions .

The synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is first synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with 2-bromoethanol under basic conditions to form (2-Hydroxyethyl)triphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level .

(2-Hydroxyethyl)triphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: Used as a reagent for olefination reactions.
  • Biochemical Research: Employed in proteomics studies to explore protein interactions and cellular processes.
  • Nanotechnology: Acts as a modifier for nanocomposite materials, enhancing properties when combined with carbon nanotubes .
  • Pharmaceutical Development: Investigated for its potential use as an anticancer agent due to its cytotoxic effects on specific cancer cell lines .

Studies on the interactions of (2-Hydroxyethyl)triphenylphosphonium bromide with biological systems indicate that it can affect mitochondrial function by altering membrane potential and inducing oxidative stress in cells. Its interaction with cellular components suggests potential pathways for drug delivery and therapeutic applications targeting mitochondria .

Several compounds exhibit similar structural or functional characteristics to (2-Hydroxyethyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphonium compoundBase for forming phosphonium salts
Benzyltriphenylphosphonium chloridePhosphonium saltUsed in similar reactions but with different substituents
Methyltriphenylphosphonium bromidePhosphonium saltExhibits different solubility and reactivity profiles
Octadecyltriphenylphosphonium bromideLong-chain phosphonium compoundEnhanced lipophilicity for membrane interactions

(2-Hydroxyethyl)triphenylphosphonium bromide is unique due to its hydroxyethyl moiety, which imparts distinct biological activity and solubility properties compared to other triphenylphosphonium derivatives. This feature enhances its applicability in biochemical contexts, particularly concerning cell membrane permeability and interaction with biological targets .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types